molecular formula C17H12BrN3OS2 B14301894 N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide CAS No. 113333-06-5

N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

Cat. No.: B14301894
CAS No.: 113333-06-5
M. Wt: 418.3 g/mol
InChI Key: FLFJKMGGOKMOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to increase reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring .

Scientific Research Applications

N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity. In anticancer applications, it may interfere with cell division processes, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is unique due to its combination of the thiazole ring and the bromophenyl group, which contribute to its distinct biological activities. This combination allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

113333-06-5

Molecular Formula

C17H12BrN3OS2

Molecular Weight

418.3 g/mol

IUPAC Name

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide

InChI

InChI=1S/C17H12BrN3OS2/c18-13-8-6-11(7-9-13)14-10-24-17(19-14)21-16(23)20-15(22)12-4-2-1-3-5-12/h1-10H,(H2,19,20,21,22,23)

InChI Key

FLFJKMGGOKMOLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.